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molecular formula C9H9BrO2 B093534 2-Bromo-3-phenylpropanoic acid CAS No. 16503-53-0

2-Bromo-3-phenylpropanoic acid

Cat. No. B093534
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971828

Procedure details

60.5g of 2-bromo-3-phenylpropionic acid was mixed with 100 ml of thionylchloride and the mixture was refluxed for 3 hours and, after the excess thionylchloride had been distilled off, was distilled under reduced pressure to give 46.2g of 2-bromo-3-phenylpropionylchloride. (b.p. 100°- 101°C/4 mmHg)
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3](O)=[O:4].S(Cl)([Cl:15])=O>>[Br:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([Cl:15])=[O:4]

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
BrC(C(=O)O)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
after the excess thionylchloride had been distilled off
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)Cl)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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